molecular formula C19H16O4 B1252656 Glabrocoumarone B CAS No. 164123-54-0

Glabrocoumarone B

Cat. No.: B1252656
CAS No.: 164123-54-0
M. Wt: 308.3 g/mol
InChI Key: AOVQEAUIBICOLQ-UHFFFAOYSA-N
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Preparation Methods

Industrial Production Methods: Industrial production of Glabrocoumarone B would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use .

Chemical Reactions Analysis

Types of Reactions: Glabrocoumarone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .

Properties

CAS No.

164123-54-0

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

6-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethylchromen-5-ol

InChI

InChI=1S/C19H16O4/c1-19(2)8-7-14-15(23-19)6-5-13(18(14)21)17-9-11-3-4-12(20)10-16(11)22-17/h3-10,20-21H,1-2H3

InChI Key

AOVQEAUIBICOLQ-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3=CC4=C(O3)C=C(C=C4)O)C

melting_point

168-169°C

164123-54-0

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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